molecular formula C12H11N3O B2514519 N-(furan-2-ylmethyl)-2H-indazol-6-amine CAS No. 1157654-32-4

N-(furan-2-ylmethyl)-2H-indazol-6-amine

Cat. No.: B2514519
CAS No.: 1157654-32-4
M. Wt: 213.24
InChI Key: MSJLCOOJSOLLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2H-indazol-6-amine is a heterocyclic compound that features both furan and indazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and indazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2H-indazol-6-amine typically involves the reaction of 2H-indazole-6-amine with furan-2-carbaldehyde under appropriate conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2H-indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indazole rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2H-indazol-6-amine is unique due to the presence of both furan and indazole rings in its structure. This combination of heterocycles imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets further enhances its potential as a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-11(16-5-1)8-13-10-4-3-9-7-14-15-12(9)6-10/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJLCOOJSOLLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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